molecular formula C12H15NO2 B125184 Methyl 4-[(E)-(2-methylpropylidene)amino]benzoate CAS No. 155696-54-1

Methyl 4-[(E)-(2-methylpropylidene)amino]benzoate

Cat. No. B125184
M. Wt: 205.25 g/mol
InChI Key: KKNCLVOCNUFJQL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 4-[(E)-(2-methylpropylidene)amino]benzoate, also known as Methyl 4-[(E)-2-(2-methylpropylidene)hydrazinylidene]benzoate, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. This molecule belongs to the class of azo dyes and is commonly used as a reagent in organic synthesis.

Mechanism Of Action

The mechanism of action of Methyl 4-[(E)-(2-methylpropylidene)amino]benzoate 4-[(E)-(2-methylpropylidene)amino]benzoate is not well understood. However, it is believed that the compound acts as a nucleophile and forms covalent bonds with other molecules. This property makes it useful in organic reactions, where it can act as a catalyst.

Biochemical And Physiological Effects

There is limited information available on the biochemical and physiological effects of Methyl 4-[(E)-(2-methylpropylidene)amino]benzoate 4-[(E)-(2-methylpropylidene)amino]benzoate. However, studies have shown that the compound is not toxic to cells and does not have any significant effects on the cellular metabolism.

Advantages And Limitations For Lab Experiments

One of the main advantages of using Methyl 4-[(E)-(2-methylpropylidene)amino]benzoate 4-[(E)-(2-methylpropylidene)amino]benzoate in lab experiments is its high reactivity and selectivity. It can be used as a catalyst for various organic reactions and can be easily synthesized in the lab. However, the compound has some limitations, such as its limited solubility in water and its sensitivity to air and moisture.

Future Directions

There are several future directions for research on Methyl 4-[(E)-(2-methylpropylidene)amino]benzoate 4-[(E)-(2-methylpropylidene)amino]benzoate. One area of research could be the optimization of the synthesis method to achieve higher yields and purity of the compound. Another area of research could be the development of new applications for the compound, such as its use as a fluorescent probe or in the development of new drugs. The compound's potential as a ligand in coordination chemistry could also be explored further. Additionally, the compound's mechanism of action and its effects on cellular metabolism could be studied in more detail.

Synthesis Methods

The synthesis of Methyl 4-[(E)-(2-methylpropylidene)amino]benzoate 4-[(E)-(2-methylpropylidene)amino]benzoate involves the reaction between 4-aminobenzoic acid and 2-methylpropenal in the presence of a suitable catalyst. The reaction proceeds through a condensation reaction, followed by an intramolecular cyclization to form the final product. The synthesis method has been optimized to achieve high yields and purity of the compound.

Scientific Research Applications

Methyl 4-[(E)-(2-methylpropylidene)amino]benzoate 4-[(E)-(2-methylpropylidene)amino]benzoate has found various applications in scientific research. It is commonly used as a reagent for the synthesis of various organic compounds. It has been used as a starting material for the synthesis of azo dyes, which find applications in the textile industry. This molecule has also been used as a ligand in coordination chemistry and as a catalyst in organic reactions.

properties

CAS RN

155696-54-1

Product Name

Methyl 4-[(E)-(2-methylpropylidene)amino]benzoate

Molecular Formula

C12H15NO2

Molecular Weight

205.25 g/mol

IUPAC Name

methyl 4-(2-methylpropylideneamino)benzoate

InChI

InChI=1S/C12H15NO2/c1-9(2)8-13-11-6-4-10(5-7-11)12(14)15-3/h4-9H,1-3H3

InChI Key

KKNCLVOCNUFJQL-UHFFFAOYSA-N

SMILES

CC(C)C=NC1=CC=C(C=C1)C(=O)OC

Canonical SMILES

CC(C)C=NC1=CC=C(C=C1)C(=O)OC

synonyms

Benzoic acid, 4-[(2-methylpropylidene)amino]-, methyl ester (9CI)

Origin of Product

United States

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